molecular formula C10H14BrClN2 B13032556 (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hcl

(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hcl

Katalognummer: B13032556
Molekulargewicht: 277.59 g/mol
InChI-Schlüssel: AARFYCIVCNSXCG-RDNZEXAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the bromination of a suitable quinoline derivative, followed by the introduction of the amine group and subsequent resolution of the chiral centers. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis modules can be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the bromine atom or the amine group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,4R)-4-Fluoroproline
  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride
  • (2S,4R)-4-Sulfanylpyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

Compared to these similar compounds, (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .

Eigenschaften

Molekularformel

C10H14BrClN2

Molekulargewicht

277.59 g/mol

IUPAC-Name

(2S,4R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride

InChI

InChI=1S/C10H13BrN2.ClH/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6;/h2-3,5-6,9,13H,4,12H2,1H3;1H/t6-,9+;/m0./s1

InChI-Schlüssel

AARFYCIVCNSXCG-RDNZEXAOSA-N

Isomerische SMILES

C[C@H]1C[C@H](C2=C(N1)C=CC(=C2)Br)N.Cl

Kanonische SMILES

CC1CC(C2=C(N1)C=CC(=C2)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.